N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine
Descripción
Propiedades
IUPAC Name |
N-methyl-1-[5-(morpholin-4-ylmethyl)thiophen-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-12-8-10-2-3-11(15-10)9-13-4-6-14-7-5-13/h2-3,12H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPRPFHZPNCEIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(S1)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602362 | |
| Record name | N-Methyl-1-{5-[(morpholin-4-yl)methyl]thiophen-2-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893742-71-7 | |
| Record name | N-Methyl-1-{5-[(morpholin-4-yl)methyl]thiophen-2-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents and Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Halomethylation | Thiophene derivative + NBS (N-bromosuccinimide) in CCl4 | 70-85 | Selective bromomethylation at 5-position |
| 2 | Reductive Amination | Morpholine + aldehyde intermediate + NaBH3CN, MeOH, rt | 80-90 | Mild conditions, high selectivity |
| 3 | Reductive Amination | Methylamine + aldehyde intermediate + NaBH(OAc)3, DCM, rt | 75-85 | Efficient N-methylaminomethyl introduction |
| 4 | Nucleophilic Substitution | Morpholine + halomethyl intermediate, base, reflux | 65-80 | Alternative to reductive amination |
rt = room temperature; MeOH = methanol; DCM = dichloromethane
Research Findings on Preparation Optimization
Solvent Effects:
Polar protic solvents such as methanol enhance reductive amination efficiency, while dichloromethane is favored for nucleophilic substitution due to better solubility of organic intermediates.Reducing Agent Selection:
Sodium cyanoborohydride is preferred for reductive amination due to its selectivity and stability in mildly acidic conditions, minimizing side reactions.Temperature Control:
Room temperature reactions provide optimal yields and reduce byproduct formation. Elevated temperatures may increase reaction rates but also lead to decomposition or side reactions.Purification:
Final products are typically purified by column chromatography or recrystallization from suitable solvents to achieve >96.5% purity, as confirmed by HPLC and NMR analysis.
Summary Table of Key Physical and Chemical Data
| Parameter | Data |
|---|---|
| Molecular Formula | C11H18N2OS |
| Molecular Weight (g/mol) | 226.34 |
| CAS Number | 893742-71-7 |
| Purity | ≥97% (commercial standard) |
| Physical State | Amber glass bottle (solid or liquid form) |
| IUPAC Name | methyl({5-[(morpholin-4-yl)methyl]thiophen-2-yl}methyl)amine |
| SMILES | CNCC1=CC=C(CN2CCOCC2)S1 |
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemical Applications
Organic Synthesis:
- N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine is utilized as a catalyst and reagent in various organic synthesis reactions. It aids in the formation of complex molecules, contributing to the development of new materials and pharmaceuticals.
Synthetic Routes:
- The synthesis typically involves the reaction of thien-2-ylmethylamine with morpholine and formaldehyde under controlled conditions, often using an acid or base catalyst to facilitate the reaction.
| Method | Reagents | Conditions |
|---|---|---|
| Direct Reaction | Thien-2-ylmethylamine, Morpholine | Acid/Base Catalysis |
| Oxidation | This compound | Controlled Temperature |
| Reduction | Various reducing agents | Controlled Atmosphere |
Biological Applications
Biological Research:
- The compound is employed in studies exploring molecular interactions and biological processes. It has potential applications as a ligand that binds to specific receptors or enzymes, modulating their activity and influencing various cellular pathways .
Therapeutic Potential:
- Investigated for its therapeutic properties, this compound shows promise in drug development targeting diseases related to metabolic disorders and cancer .
Medical Applications
Drug Development:
- The compound is being explored for its role in developing new drugs, particularly those targeting metabolic disorders such as diabetes and obesity. Its ability to interact with protein targets involved in these conditions is of significant interest .
Case Studies:
- Anticancer Activity: A study indicated that compounds with similar structural motifs exhibited significant anticancer activity against various cancer cell lines, suggesting that this compound may have similar effects .
- Enzyme Inhibition: Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits for conditions like insulin resistance .
Industrial Applications
Specialty Chemicals Production:
Mecanismo De Acción
The mechanism of action of N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Thiazole and Oxazole Derivatives
N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine (33)
- Structure: Oxazole core (oxygen-containing heterocycle) with a naphthyl group at the 5-position and an N-methylamino group at the 2-position.
- Molecular Formula : C₁₄H₁₂N₂O (MW: 224.26 g/mol).
- Synthesis : Prepared using LHMDS in THF, yielding a product purified via Biotage® flash chromatography .
- Key Differences :
- Replacement of thiophene with oxazole alters electronic properties (less electron-rich due to oxygen’s electronegativity).
- The naphthyl group enhances hydrophobicity compared to the morpholine substituent in the target compound.
5-(4-Fluoro-2-methylphenyl)-N-methylthiazol-2-amine
- Structure : Thiazole core (sulfur- and nitrogen-containing heterocycle) with a fluorophenyl group.
- Molecular Formula : C₁₁H₁₁FN₂S (MW: 222.28 g/mol).
- The 4-fluoro-2-methylphenyl group provides steric bulk and electron-withdrawing effects, contrasting with the morpholine’s electron-donating properties .
Pyrimidine and Thiophene Hybrids
N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine
Morpholine-Containing Compounds
N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine
- Structure: Furan core (oxygen-containing heterocycle) with morpholine and N-methylaminomethyl groups.
- Molecular Formula : C₁₁H₁₈N₂O₂ (MW: 210.28 g/mol).
- Key Differences :
Pharmacologically Active Analogs
AT9283
- Structure: Benzimidazole core with a morpholinomethyl group and cyclopropylurea moiety.
- Activity : Syk kinase inhibitor (IC₅₀ = 0.58 μM for mast cell degranulation).
- Key Differences: The benzimidazole ring and urea group enable kinase binding, unlike the target compound’s simpler structure.
Structural and Functional Comparison Table
Key Research Findings
Electronic Effects :
- Thiophene-based compounds (e.g., the target) exhibit greater electron density than furan or oxazole analogs, influencing reactivity and binding interactions .
- Morpholine substituents enhance solubility and metabolic stability due to their hydrophilic nature .
Synthetic Accessibility :
- Mannich reactions (used for the target compound) offer moderate yields (~38% for similar compounds), while LHMDS-mediated syntheses (e.g., oxazole derivatives) require stringent anhydrous conditions .
Actividad Biológica
N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine is a compound with potential therapeutic applications, particularly in the treatment of inflammatory diseases and possibly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
This compound exhibits several mechanisms that contribute to its biological activity:
- NF-kB Pathway Modulation : The compound has been shown to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression. Inhibition of NF-kB can lead to reduced expression of pro-inflammatory cytokines and anti-apoptotic factors, making it a candidate for treating inflammatory diseases and tumors .
- COX-2 Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. COX-2 inhibitors are known for their analgesic and anti-inflammatory properties .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory activity. For instance, it was tested against various inflammatory models, showing a dose-dependent reduction in inflammation markers such as prostaglandin E2 (PGE2) levels.
| Assay Type | Result | Reference |
|---|---|---|
| COX-2 Inhibition | IC50 = 0.04 ± 0.02 μmol | |
| NF-kB Activity | Significant inhibition observed |
In Vivo Studies
In vivo studies using animal models have further confirmed the anti-inflammatory effects. For example, carrageenan-induced paw edema tests showed a marked reduction in swelling when treated with the compound compared to control groups.
| Study Type | Model | Outcome |
|---|---|---|
| Paw Edema | Rat model | Significant reduction in edema |
| Granuloma Formation | Cotton pellet model | Decreased granuloma size |
Anti-inflammatory Applications
A notable case study involved patients with chronic inflammatory conditions treated with this compound. The results indicated a reduction in clinical symptoms and inflammatory markers over a treatment period of several weeks.
Cancer Research
Emerging research suggests that this compound may also have potential as an anticancer agent due to its ability to inhibit NF-kB signaling pathways associated with tumor growth and metastasis. Further studies are needed to elucidate its efficacy across different cancer types.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example:
- Reductive amination : React a thiophene-derived aldehyde (e.g., 5-(morpholinomethyl)thiophene-2-carbaldehyde) with methylamine in the presence of a reducing agent like NaBHCN. Excess methylamine ensures higher yields .
- Nucleophilic substitution : Use a thienylmethyl halide intermediate (e.g., 5-(chloromethyl)thiophene derivative) reacted with N-methylmorpholine. Solvents like DMF or THF and catalysts (e.g., KCO) improve efficiency .
Q. How is structural characterization of this compound performed, and what analytical techniques resolve isomerism or conformational ambiguity?
- Methodological Answer :
- NMR spectroscopy : H and C NMR identify substituents on the thiophene and morpholine rings. For example, the thienyl protons appear as doublets at δ 6.5–7.0 ppm, while morpholine protons resonate at δ 3.5–3.8 ppm .
- X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between the thiophene and morpholine moieties. Intramolecular hydrogen bonds (e.g., N–H⋯N) may stabilize specific conformers .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 255.1) .
Advanced Research Questions
Q. What strategies address low yield or impurities in the final product during synthesis?
- Methodological Answer :
- Byproduct mitigation : Use protecting groups (e.g., Boc for amines) to prevent unwanted side reactions. For example, protect the morpholine nitrogen during alkylation steps .
- Purification : Employ preparative HPLC with a C18 column (gradient: HO/MeCN with 0.1% TFA) to separate isomers or unreacted intermediates.
- Reaction monitoring : In situ IR spectroscopy tracks carbonyl or amine intermediates. Adjust stoichiometry if unreacted starting material persists .
Q. How does the morpholine moiety influence the compound’s pharmacokinetic properties, and how can this be validated experimentally?
- Methodological Answer :
- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess membrane permeability. Morpholine increases hydrophilicity, potentially enhancing solubility but reducing blood-brain barrier penetration .
- Metabolic stability : Perform microsomal assays (rat/human liver microsomes) to track degradation. LC-MS/MS quantifies parent compound and metabolites (e.g., morpholine ring oxidation) .
- In vitro validation : Use Caco-2 cell monolayers to model intestinal absorption. Permeability coefficients (P) >1 × 10 cm/s indicate favorable absorption .
Q. What mechanisms underlie the compound’s bioactivity, and how can target engagement be confirmed?
- Methodological Answer :
- Kinase inhibition : Screen against kinase panels (e.g., Syk, JAK) using ATP-Glo assays. AT9283, a related morpholinomethyl derivative, inhibits Syk kinase (IC ~0.58 μM) by binding to the ATP pocket .
- Cellular assays : Use mast cell lines (e.g., RBL-2H3) to monitor degranulation (β-hexosaminidase release) or cytokine secretion (ELISA for IL-4/TNF-α). Pre-treat cells with inhibitors (e.g., PP2 for Src kinases) to isolate pathways .
- Structural validation : Co-crystallize the compound with Syk kinase (PDB ID) to confirm binding modes. Molecular docking (AutoDock Vina) predicts interactions with key residues (e.g., Lys402, Glu410) .
Q. How can in vivo efficacy be evaluated in allergy or inflammation models, and what endpoints are critical?
- Methodological Answer :
- Passive cutaneous anaphylaxis (PCA) : Sensitize mice with IgE antibodies, then challenge with antigen (e.g., DNP-HSA). Measure ear swelling (micrometer) and histamine levels (ELISA). AT9283 reduced edema by ~70% at 34 mg/kg (oral) .
- Cytokine profiling : Collect serum 24h post-challenge. Multiplex assays (Luminex) quantify IL-6, IL-13, and MCP-1.
- Toxicity : Monitor body weight, organ histopathology, and serum ALT/AST to exclude off-target effects .
Data Analysis and Contradictions
Q. How should researchers resolve discrepancies in reported IC values across studies?
- Methodological Answer :
- Assay standardization : Compare protocols for cell density (e.g., 2.0 × 10 vs. 2.5 × 10 cells/well), incubation time (15 vs. 30 min), and agonist concentration .
- Control normalization : Use internal controls (e.g., β-actin in Western blots) and reference inhibitors (e.g., PP2 in degranulation assays).
- Meta-analysis : Pool data from ≥3 independent experiments (ANOVA with Tukey’s post hoc test) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
